4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid
Description
4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid is a synthetic organic compound frequently employed as a building block in peptide synthesis and medicinal chemistry. Its structure features a benzoic acid core substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group attached to a 2-methylpropan-2-yl moiety. This configuration provides steric protection to the amino group, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-10-16(4,5)12-8-6-11(7-9-12)13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19) |
InChI Key |
CEYLXQMIYRCQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach:
Step 1: Introduction of the Boc-protected amino substituent
The amino group is introduced on the benzoic acid ring, followed by protection with the tert-butoxycarbonyl group to yield the Boc-protected amine. This protection is crucial for stability and selectivity in subsequent reactions.Step 2: Alkylation or substitution to attach the 2-methylpropan-2-yl moiety
The branched alkyl group is introduced via reductive amination or nucleophilic substitution, often using suitable alkylating agents or amino acid derivatives.Step 3: Final purification and characterization
The product is purified by recrystallization or chromatography to ensure high purity, followed by characterization using NMR, IR, and mass spectrometry.
Detailed Synthetic Routes and Reaction Conditions
Representative Experimental Procedure (Literature-Based)
- Starting Material: 4-Aminobenzoic acid or a suitably substituted derivative.
- Boc Protection: Dissolve 4-aminobenzoic acid in dichloromethane, cool to 0°C, add triethylamine, then slowly add di-tert-butyl dicarbonate. Stir at room temperature for several hours until reaction completion (monitored by TLC).
- Workup: Wash with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure.
- Alkylation: Dissolve Boc-protected amino acid in methanol, add 2-methylpropan-2-yl aldehyde and sodium cyanoborohydride. Stir at room temperature overnight.
- Purification: Concentrate and purify the crude product by silica gel chromatography using ethyl acetate/hexane mixtures.
- Characterization: Confirm structure by NMR (¹H, ¹³C), IR spectroscopy (characteristic Boc carbonyl stretch ~1700 cm⁻¹), and mass spectrometry.
Analytical Data and Research Findings
Alternative Methods and Industrial Scale Considerations
- Alternative Boc Protection: Use of Boc anhydride or Boc chloride under varying conditions may be employed depending on substrate sensitivity.
- Scale-up: Industrial synthesis may utilize continuous flow reactors for Boc protection and reductive amination to improve reproducibility and safety.
- Purification: Industrial processes often rely on crystallization rather than chromatography to reduce costs.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection with Boc2O | High selectivity, mild conditions | Requires anhydrous solvents | 85-90 | Commonly used in lab and industry |
| Reductive Amination | Direct introduction of alkyl group | Sensitive to reaction conditions | 70-80 | Requires careful pH control |
| Alternative Alkylation | Can use alkyl halides | Possible side reactions | 60-75 | Less common for this substrate |
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form various derivatives, while reduction can yield corresponding alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the Boc group.
Palladium catalysts: Employed in coupling reactions.
Sodium hydroxide: Utilized in the initial protection step.
Major Products Formed
Deprotected amines: Resulting from the removal of the Boc group.
Coupled products: Formed through reactions like Suzuki-Miyaura coupling.
Scientific Research Applications
4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: Used in the preparation of biologically active compounds and as a protecting group in peptide synthesis.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Key Structural and Molecular Data :
- Molecular Formula: C₁₆H₂₃NO₄ (as per catalog data) .
- CAS Number : 281233-25-8 .
- Molecular Weight : 293.37 g/mol .
- Functional Groups : Benzoic acid (carboxylic acid), Boc-protected amine (tert-butoxycarbonyl), and branched alkyl chain (2-methylpropan-2-yl) .
The compound’s utility stems from its dual reactivity: the carboxylic acid enables conjugation via esterification or amidation, while the Boc group allows controlled deprotection under acidic conditions .
Comparison with Similar Compounds
Structurally analogous compounds share the Boc-protected amino-benzoic acid framework but differ in substituent position, alkyl chain branching, or additional functional groups. Below is a comparative analysis based on molecular structure, properties, and applications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Steric Effects : The 2-methylpropan-2-yl group in the target compound imposes significant steric hindrance, slowing hydrolysis of the Boc group compared to linear-chain analogs (e.g., ethyl or methylene substituents) .
Solubility : Compounds with shorter alkyl chains (e.g., ethyl or methylene) exhibit higher aqueous solubility, whereas the target compound’s branched chain favors organic-phase reactions .
Synthetic Applications : The benzyloxy-phenyl variant (Table 1, Row 4) demonstrates broader utility in enzyme-targeted drug design due to its aromatic pharmacophore .
Industrial Use
Enamine Ltd. catalogs the target compound as a building block (CAS 281233-25-8), emphasizing its demand in high-throughput screening libraries for drug discovery .
Biological Activity
4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid, often referred to as a Boc-protected amino acid derivative, exhibits significant biological activity that has implications in medicinal chemistry and drug development. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 247.29 g/mol
- CAS Number : 2352787-49-4
The compound's biological activity can be attributed to its structural components, particularly the tert-butoxycarbonyl (Boc) protecting group and the benzoic acid moiety. These features facilitate interactions with various biological targets, including enzymes and receptors. The Boc group allows for selective modifications, which can enhance binding affinity and specificity towards target proteins.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer properties:
| Study Reference | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 3.0 | Inhibition of cell proliferation | |
| A549 | 5.85 | Induction of apoptosis | |
| HCT116 | 4.5 | CDK9 inhibition |
These results indicate that the compound exhibits significant growth inhibition across various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression. For instance, it has shown promising activity against dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells.
Case Studies
-
Case Study on MCF-7 Cell Line :
- A study demonstrated that the compound significantly reduced cell viability in the MCF-7 breast cancer cell line, with an IC₅₀ value of 3.0 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
-
Case Study on A549 Cell Line :
- In A549 lung cancer cells, the compound exhibited an IC₅₀ value of 5.85 µM, indicating its effectiveness in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The presence of the Boc group is critical for enhancing the lipophilicity and stability of the compound, which may improve its pharmacokinetic properties. Comparative studies with other benzoic acid derivatives suggest that modifications to the side chains can significantly affect biological activity.
Q & A
Q. How is 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid synthesized?
The synthesis involves sequential steps: (1) Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions, (2) coupling of the Boc-protected amine with a benzoic acid derivative via carbodiimide-mediated activation (e.g., DCC or EDC), and (3) purification using column chromatography with solvent systems optimized for polarity (e.g., ethyl acetate/hexane). Reaction conditions (temperature, solvent choice, and time) are critical for yield and purity. For example, highlights the importance of chromatographic purification to isolate the final product from by-products .
Q. What analytical techniques confirm the compound’s structural integrity and purity?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry.
- HPLC with UV detection to assess purity (>95% is typical for research-grade material).
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches. and emphasize cross-validation using multiple techniques to ensure accuracy .
Q. How is the Boc group strategically used in the synthesis of this compound?
The Boc group acts as a temporary protective moiety for the amino group, preventing nucleophilic side reactions during coupling steps. It is stable under basic and neutral conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine. This protection-deprotection strategy is standard in peptide synthesis, as noted in and .
Q. What purification methods are effective for isolating this compound?
Column chromatography with silica gel is commonly employed, using gradient elution (e.g., hexane to ethyl acetate). Thin-layer chromatography (TLC) monitors fractions for target compound retention factors (Rf). and highlight solvent optimization and TLC as critical for minimizing impurities .
Advanced Questions
Q. How can computational methods resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or MS data can arise from conformational flexibility or impurities. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model optimized geometries and predict NMR chemical shifts or vibrational frequencies. and demonstrate how computational validation aligns with experimental data to resolve ambiguities .
Q. What intermediates are critical for synthesizing derivatives of this compound?
Key intermediates include:
- Boc-protected amine precursors for introducing substituents at the amino group.
- Activated benzoic acid derivatives (e.g., acyl chlorides) for coupling reactions. compares tert-butoxy and benzyloxy analogs, showing how intermediate selection impacts derivative design .
Q. How can reaction mechanisms be optimized to improve yield in large-scale synthesis?
Mechanistic studies (e.g., kinetic analysis via LC-MS) identify rate-limiting steps. For example, notes that prolonged reaction times at low temperatures (0–5°C) reduce side-product formation during coupling. Solvent polarity adjustments (e.g., switching from DMF to THF) can also enhance regioselectivity .
Q. What computational approaches model the compound’s 3D structure and reactivity?
Quantum chemical calculations (DFT-B3LYP with 6-31G* basis sets) optimize geometry and calculate molecular orbitals. Solvent-accessible surface area (SASA) analysis predicts interaction sites. and provide SDF/MOL files for visualizing van der Waals surfaces and H-bonding potential .
Q. How do structural modifications impact the compound’s bioactivity in drug discovery?
Structure-activity relationship (SAR) studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
